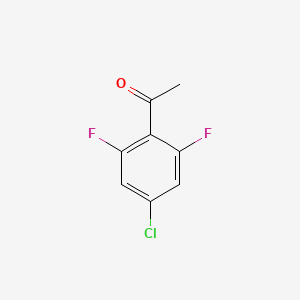
4'-Chloro-2',6'-difluoroacetophenone
描述
4’-Chloro-2’,6’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4’-Chloro-2’,6’-difluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chloro-2,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 4’-chloro-2’,6’-difluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
4’-Chloro-2’,6’-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted acetophenones.
Reduction: 4’-Chloro-2’,6’-difluorophenylethanol.
Oxidation: 4’-Chloro-2’,6’-difluorobenzoic acid.
科学研究应用
4’-Chloro-2’,6’-difluoroacetophenone is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acetophenone derivatives.
Medicine: As a starting material for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4’-chloro-2’,6’-difluoroacetophenone involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Similar structure but with different substitution pattern.
4-Chloro-2,6-difluoroaniline: Aniline derivative with similar substituents.
2’,6’-Difluoroacetophenone: Lacks the chlorine substituent.
Uniqueness
4’-Chloro-2’,6’-difluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both chlorine and fluorine atoms on the phenyl ring influences its behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZAUYYYYPJSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674002 | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-45-5 | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-chloro-2',6'-difluoroacetophenone interact with lipids and what are the downstream analytical benefits?
A1: this compound reacts with carbon-carbon double bonds (C=C) present in the fatty acyl tails of lipids through a photochemical reaction known as the Paternò-Büchi (PB) reaction []. This reaction forms a cyclic structure between CDFAP and the lipid molecule. The resulting modified lipid, now larger and more structurally constrained, exhibits a decreased collision cross-section (CCS) during ion mobility spectrometry analysis [].
- Improved separation in complex mixtures: The derivatized lipids shift away from the typically crowded region of ion mobility-mass spectrometry (IM-MS) space occupied by unmodified lipids, leading to better separation and identification of individual lipid species [].
- Enhanced structural information: The added cyclic structure is more readily fragmented during collision-induced dissociation (CID), a common technique in mass spectrometry. The specific fragmentation pattern generated provides valuable information about the location of the original C=C bond within the fatty acyl chain, aiding in lipid structure elucidation [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstract doesn't list the exact molecular formula or weight, based on its name, we can deduce the following:
Q3: How does this compound compare to other reagents used for similar applications?
A3: The research highlights that CDFAP demonstrates comparable performance to a trifluorinated acetophenone reagent previously proposed by the Xia group []. Both reagents effectively reduce lipid CCS values and generate informative fragment ions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)

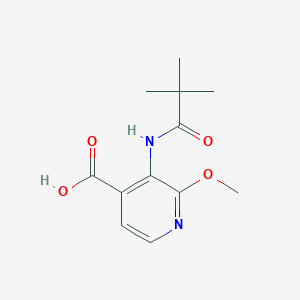
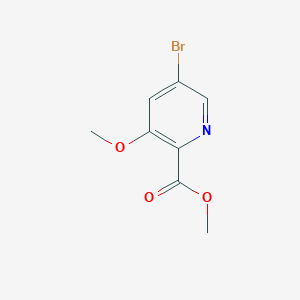

![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
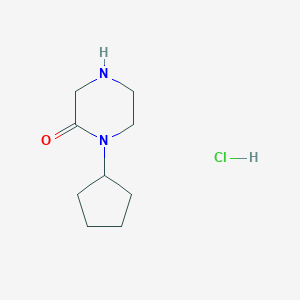
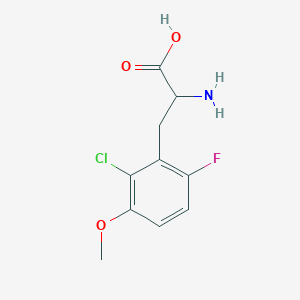

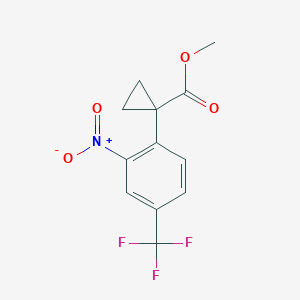
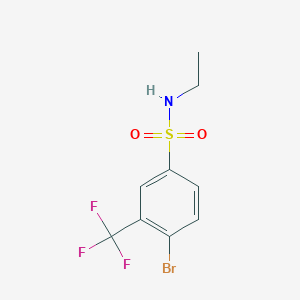

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)

